molecular formula C25H42BrFeN B6355845 (Ferrocenylmethyl)dodecyldimethylammonium bromide CAS No. 98778-40-6

(Ferrocenylmethyl)dodecyldimethylammonium bromide

Cat. No.: B6355845
CAS No.: 98778-40-6
M. Wt: 492.4 g/mol
InChI Key: UKJUSUHBFJPPBZ-UHFFFAOYSA-M
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Description

(Ferrocenylmethyl)dodecyldimethylammonium Bromide is a biochemical reagent . It can be used as a biological material or organic compound for life science-related research . The molecular formula is C25H42BrFeN and the molecular weight is 492.37 .


Molecular Structure Analysis

The molecular structure of this compound consists of a ferrocene group attached to a dodecyl dimethyl ammonium group . The exact structure can be represented by the SMILES string: CN+©C[C-]12[Fe+2]3456789([CH-]%10[CH]6=[CH]7[CH]8=[CH]9%10)[CH]1=[CH]3[CH]4=[CH]52 .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It appears as a light yellow to brown powder or crystal . The compound has a melting point range of 136.0 to 140.0 °C and is slightly soluble in acetone .

Scientific Research Applications

Magnetic Field Control in Electron Tunneling

(Ferrocenylmethyl)dodecyldimethylammonium bromide (FDDA) shows significant changes in its electron-tunneling reaction in monolayers on gold electrodes under magnetic fields. This implies its potential application in magnetically controlled electron transport systems (Saravanan & Ozeki, 2008).

Redox-Active Surfactant in Environmental Remediation

Studies indicate that FDDA can be used as a redox-active surfactant, enhancing the solubilization of volatile organic compounds (VOCs) in aqueous solutions, which is significant for environmental remediation techniques (Li, Tian, Mo, & Ning, 2011).

Electrochemical Behavior in Aqueous Solutions

Research on (ferrocenylmethyl) octanedimethylammonium bromide, a related compound, suggests that these types of compounds can exhibit unique electrochemical behaviors, potentially useful in electrochemical applications and sensors (Niu Yan-hua, 2011).

Potential in Polymers and Surfactant Interactions

Studies on the interactions of polymers and redox-active surfactants like FDDA suggest their potential use in areas where control over polymer-surfactant complexes is needed, such as in material science and drug delivery systems (Hays & Abbott, 2005).

Antimicrobial Properties

Ferrocenyl compounds like N,N′-bis(ferrocenylmethyl)imidazolinium salts have shown significant antimicrobial activity, suggesting the potential of FDDA in antimicrobial applications (Özbek et al., 2014).

Catalysis and Material Chemistry

The synthesis of ferrocenylmethylphosphines from related compounds and their application in catalytic processes like Suzuki cross-couplings indicate the potential role of FDDA in catalysis and material chemistry (Tang, Lu, & Hu, 2003).

Safety and Hazards

When handling (Ferrocenylmethyl)dodecyldimethylammonium Bromide, suitable protective equipment should be worn to prevent the dispersion of dust . Hands and face should be washed thoroughly after handling . If dust or aerosol will be generated, a local exhaust should be used . Contact with skin, eyes, and clothing should be avoided .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Ferrocenylmethyl)dodecyldimethylammonium bromide involves the reaction of ferrocenylmethyl chloride with dodecyldimethylamine in the presence of a base, followed by quaternization with methyl bromide.", "Starting Materials": [ "Ferrocenylmethyl chloride", "Dodecyldimethylamine", "Base (e.g. sodium hydroxide)", "Methyl bromide" ], "Reaction": [ "Add ferrocenylmethyl chloride to a solution of dodecyldimethylamine in a suitable solvent", "Add base to the reaction mixture to facilitate the reaction", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction by adding an acid to the mixture", "Extract the product with a suitable solvent", "Dry the product under vacuum", "Dissolve the product in a suitable solvent", "Add methyl bromide to the solution to quaternize the ammonium group", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction by adding an acid to the mixture", "Extract the product with a suitable solvent", "Dry the product under vacuum" ] }

CAS No.

98778-40-6

Molecular Formula

C25H42BrFeN

Molecular Weight

492.4 g/mol

IUPAC Name

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron(2+);bromide

InChI

InChI=1S/C20H37N.C5H5.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16-17H,4-12,15,18-19H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1

InChI Key

UKJUSUHBFJPPBZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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